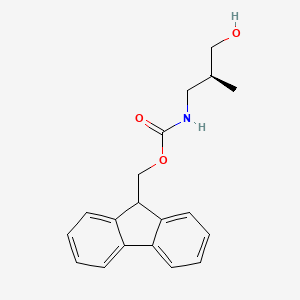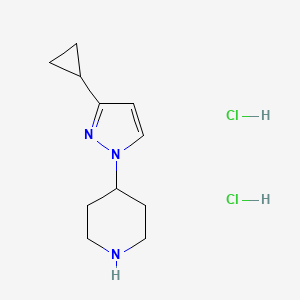![molecular formula C11H11ClN2OS B13460197 N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide](/img/structure/B13460197.png)
N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring
Méthodes De Préparation
The synthesis of N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-mercaptoaniline with acid chlorides, followed by cyclization to form the benzothiazole ring . The specific synthetic route for this compound typically involves the following steps:
Synthesis of 1,3-benzothiazole: This can be achieved by treating 2-mercaptoaniline with an acid chloride, such as acetyl chloride, under acidic conditions.
Alkylation: The benzothiazole derivative is then alkylated with an appropriate alkyl halide, such as 2-chloroacetyl chloride, to introduce the chloroacetamide group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to inhibit various enzymes and proteins, such as DNA gyrase, dihydrofolate reductase, and tyrosine kinase . These interactions can lead to the disruption of essential cellular processes, resulting in antimicrobial, anticancer, and other biological effects.
Comparaison Avec Des Composés Similaires
N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide can be compared with other benzothiazole derivatives, such as:
2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide: Similar in structure but with an additional chlorine atom on the benzothiazole ring.
N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide: Contains a methoxy group instead of a chloro group.
N’-(1,3-benzothiazol-2-yl)-arylamides: These derivatives have shown promising antibacterial activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chloroacetamide group, which may confer distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C11H11ClN2OS |
|---|---|
Poids moléculaire |
254.74 g/mol |
Nom IUPAC |
N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide |
InChI |
InChI=1S/C11H11ClN2OS/c1-7(14-11(15)5-12)8-2-3-9-10(4-8)16-6-13-9/h2-4,6-7H,5H2,1H3,(H,14,15) |
Clé InChI |
QIFUMZNZFFDFEB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=C(C=C1)N=CS2)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n,n-Dimethyl-n'-[(1-methyl-1h-pyrazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B13460116.png)
![1-Bromo-3-(methylsulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13460125.png)

![(2E)-1-(4-methoxyphenyl)-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]but-2-ene-1,4-dione](/img/structure/B13460136.png)

![1,9-Diazaspiro[5.5]undecan-2-one dihydrochloride](/img/structure/B13460160.png)




![2-{6-Oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetic acid hydrochloride](/img/structure/B13460193.png)

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-6-carboxylicacid](/img/structure/B13460205.png)
![Methyl 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate](/img/structure/B13460206.png)
